molecular formula C22H40NiO4 B1595411 Nickel;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 41749-92-2

Nickel;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B1595411
CAS No.: 41749-92-2
M. Wt: 427.2 g/mol
InChI Key: BHOWDFQWOAEFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of nickel salts with 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. One common method involves dissolving nickel(II) acetate in a suitable solvent, such as ethanol, and then adding 2,2,6,6-tetramethylheptane-3,5-dione. The mixture is then heated under reflux conditions to facilitate the formation of the complex .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as metal-organic chemical vapor deposition (MOCVD). This technique is particularly useful for producing high-purity materials for electronic and optical applications .

Chemical Reactions Analysis

Types of Reactions

Nickel;2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Ligand substitution reactions result in the formation of new nickel complexes with different ligands .

Scientific Research Applications

Nickel;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Nickel;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the nickel ion with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetylacetonate: Similar in structure but uses acetylacetone as the ligand.

    Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A copper analog with similar coordination properties.

    Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A barium analog used in different applications

Uniqueness

Nickel;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination environment and the stability it provides to the nickel ion. This stability makes it particularly useful in high-temperature and high-purity applications, distinguishing it from other similar compounds .

Properties

CAS No.

41749-92-2

Molecular Formula

C22H40NiO4

Molecular Weight

427.2 g/mol

IUPAC Name

nickel;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;

InChI Key

BHOWDFQWOAEFLI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ni]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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